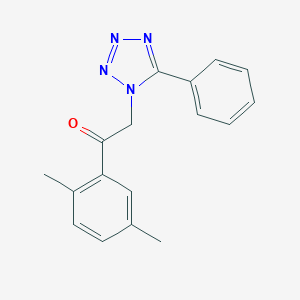

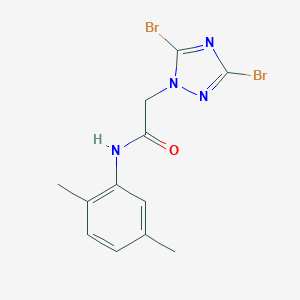

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 selectively inhibits CDK4 and CDK6 by binding to the ATP-binding pocket of the kinases. This prevents the kinases from phosphorylating their downstream targets, including the retinoblastoma protein (Rb), which is a key regulator of the G1-S transition of the cell cycle. By inhibiting CDK4 and CDK6, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

Biochemical and Physiological Effects

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to inducing cell cycle arrest, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to induce senescence, apoptosis, and differentiation in cancer cells. N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for CDK4 and CDK6, which allows for specific targeting of these kinases in cancer cells. N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, there are also some limitations to the use of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. In addition, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to induce reversible neutropenia, a condition characterized by low levels of neutrophils in the blood, which may limit its use in combination with other myelosuppressive agents.

Direcciones Futuras

There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991. One area of research is the development of more potent and selective CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 treatment. In addition, there is ongoing research into the use of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 in combination with other anticancer agents, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 in the treatment of other diseases, such as neurodegenerative disorders and viral infections.

Conclusion

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 is a small molecule inhibitor of CDK4 and CDK6 that has shown promise as a potential therapeutic agent in cancer treatment. Its mechanism of action is well understood, and it has been extensively studied in preclinical models of cancer. While there are some limitations to its use in lab experiments, there are also several future directions for the study of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991, including the development of more potent and selective CDK4/6 inhibitors, the identification of biomarkers for patient selection, and the exploration of its potential in other diseases.

Métodos De Síntesis

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 was first synthesized by Pfizer researchers using a combination of organic synthesis and high-throughput screening techniques. The synthesis involves the condensation of 2,6-dimethylaniline with 4-chloro-3-nitrobenzoic acid to produce an intermediate, which is then reduced and cyclized to form the final product. The overall yield of the synthesis is approximately 20%, and the purity of the compound is typically greater than 95%.

Aplicaciones Científicas De Investigación

N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, two key regulators of the cell cycle that are frequently overexpressed in cancer cells. By inhibiting these kinases, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 can induce cell cycle arrest and prevent cancer cells from proliferating. N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to be effective in preclinical models of breast cancer, melanoma, and glioblastoma, and has entered clinical trials for the treatment of various cancers.

Propiedades

Fórmula molecular |

C19H19N3O2 |

|---|---|

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

N-(2,6-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C19H19N3O2/c1-13-6-5-7-14(2)18(13)21-17(23)10-11-22-12-20-16-9-4-3-8-15(16)19(22)24/h3-9,12H,10-11H2,1-2H3,(H,21,23) |

Clave InChI |

YOATXOPRYUJDSF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |

SMILES canónico |

CC1=C(C(=CC=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |

Solubilidad |

48.2 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)

![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)